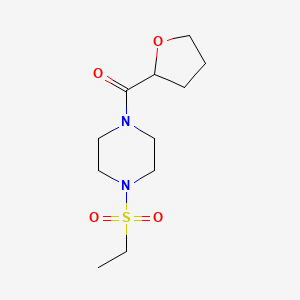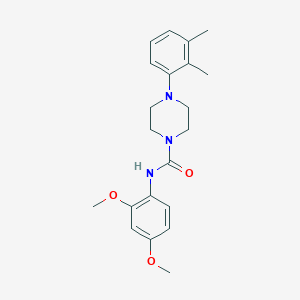
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide, also known as DIBO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide exerts its therapeutic effects through the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been shown to reduce the accumulation of toxic protein aggregates in neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. It has also been shown to reduce inflammation and oxidative stress in neurodegenerative diseases. However, further research is needed to fully understand the biochemical and physiological effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
Future research on N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide should focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other therapies. Additionally, further studies are needed to fully elucidate the mechanism of action and biochemical effects of N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide. Overall, N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide holds great promise as a potential therapeutic agent for cancer and neurodegenerative diseases, and further research is warranted to fully explore its therapeutic potential.
Métodos De Síntesis
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide can be synthesized through a multistep process involving the reaction of 2-ethylthiobenzamide with 2-bromo-1,3-dihydroinden-5-ol, followed by reduction and deprotection. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer. N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylthio)benzamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-ethylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-2-21-17-9-4-3-8-16(17)18(20)19-15-11-10-13-6-5-7-14(13)12-15/h3-4,8-12H,2,5-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANLJRCGAJTNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-2-(ethylsulfanyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-(2-nitrophenyl)acrylamide](/img/structure/B5492705.png)
![1-[(2-methylphenyl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5492713.png)



![N-[2-(benzoylamino)-3-(4-fluorophenyl)acryloyl]phenylalanine](/img/structure/B5492745.png)
![N-(4-methylphenyl)-4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5492757.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5492759.png)

![2-isopropyl-5-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyrimidine](/img/structure/B5492794.png)
![isopropyl 3-({5-[3-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B5492796.png)

![4-(4-chlorobenzoyl)-5-(2-furyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5492801.png)